molecular formula C4H8SSi B14745867 CID 78062985

CID 78062985

Cat. No.: B14745867
M. Wt: 116.26 g/mol
InChI Key: KFVCKNATSSEYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78062985 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, a widely recognized repository for chemical structures and biological activities . However, none of the provided evidence sources directly describe the structural or functional properties of this compound. The term "CID" appears in multiple contexts across the evidence:

  • Collision-Induced Dissociation (CID): A mass spectrometry technique used to fragment ions for structural analysis .
  • Chemical-Induced Disease (CID): A biomedical relation extraction task in natural language processing .
  • Chemotherapy-Induced Diarrhea (CID): A clinical condition studied in oncology .
  • Community ID (CID): A network topology identifier in computer science .

Without explicit data on this compound, its classification (e.g., organic/inorganic, pharmacological activity) remains undefined in the provided materials.

Properties

Molecular Formula

C4H8SSi

Molecular Weight

116.26 g/mol

InChI

InChI=1S/C4H8SSi/c1-2-5-4-6-3-1/h1-4H2

InChI Key

KFVCKNATSSEYRS-UHFFFAOYSA-N

Canonical SMILES

C1C[Si]CSC1

Origin of Product

United States

Chemical Reactions Analysis

CID 78062985 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for understanding the compound’s behavior and the major products formed. Technologies for investigating single-molecule chemical reactions, such as scanning probe microscopy and single-molecule fluorescence detection, provide comprehensive insights into the chemical reactions of this compound .

Scientific Research Applications

CID 78062985 has a wide range of scientific research applications. In chemistry, it is used for studying the structural details of metabolites and lipids. In biology, it plays a role in understanding molecular interactions and pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs and treatments. The compound’s unique properties make it valuable for various industrial applications, including the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78062985 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound exerts its effects through complex biochemical interactions. Understanding these interactions is crucial for harnessing the compound’s potential in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes structural and functional comparisons of other CIDs, which could serve as a template for analyzing CID 78062985 if its properties were known. For example:

Table 1: Structural Comparison of Selected CIDs

PubChem CID Compound Name Key Functional Groups Biological Relevance Reference
6675 Taurocholic acid Bile acid conjugate Lipid digestion
6167 Colchicine Tropolone alkaloid Anti-inflammatory agent
5469634 Ginkgolic acid 17:1 Phenolic lipid Enzyme inhibition
10153267 3-O-Caffeoyl betulin Triterpenoid derivative Antiviral activity

Key Findings from Evidence :

Functional Group Impact : For example, taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) differ by hydroxylation patterns, affecting their solubility and interactions with transporters .

Pharmacological Activity : Betulin derivatives (e.g., CID 10153267) exhibit enhanced bioactivity compared to their parent compound (CID 72326) due to caffeoyl group modifications .

Analytical Techniques: CID (collision-induced dissociation) in mass spectrometry distinguishes structural isomers like ginsenosides by fragmentation patterns .

Recommendations for Future Work

PubChem Metadata : Retrieve this compound’s entry from PubChem for structural and functional analysis.

Comparative Studies : Compare its properties with analogs using computational tools (e.g., QSAR, molecular docking) or experimental assays.

Interdisciplinary Validation : Cross-reference findings with clinical (e.g., ) or analytical (e.g., ) studies for translational relevance.

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